Gallium, a group IIIa metal, has garnered significant attention in the medical field due to its therapeutic potential across various diseases. Its chemical similarity to iron allows it to mimic iron's biological functions, thereby interfering with iron-dependent processes in both malignant cells and pathogens. Gallium compounds, such as gallium nitrate and gallium chloride, have been explored for their antitumor and antimicrobial activities. Recent advancements have led to the development of novel gallium-ligands with promising clinical applications, expanding the scope of gallium's utility in medicine123456789.
Gallium's primary mechanism of action involves the disruption of iron homeostasis. By mimicking iron, gallium can substitute for iron in critical biological processes, such as those involving ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis. Gallium's inability to participate in redox reactions renders the enzyme inactive when it replaces the native iron in the active site35. This action not only affects tumor cell growth but also impairs the metabolism of iron-dependent bacteria and fungi, leading to their reduced survival2. Additionally, gallium can induce an increase in mitochondrial reactive oxygen species, triggering a cascade of cellular responses that further contribute to its therapeutic effects1. The competition between gallium and iron in metalloproteins has been thermodynamically evaluated, providing insights into the selectivity of gallium's action in various biological systems3.
Gallium compounds have demonstrated significant antitumor activity in preclinical studies. For instance, a novel gallium(III) complex with 2-acetylpyridine 4N-dimethylthiosemicarbazone showed promising in vitro cytotoxicity against several human cancer cell lines, surpassing the efficacy of other tested gallium(III) complexes4. Gallium's effect on the tyrosyl radical of the iron-dependent M2 subunit of RNR further elucidates its potential as an antitumor agent5.
Gallium's ability to disrupt bacterial iron metabolism has been exploited as a novel antibiotic strategy, particularly against Gram-negative bacteria. In a phase 1 clinical trial, gallium demonstrated therapeutic effects without toxicity in cystic fibrosis patients infected with Pseudomonas aeruginosa2. This unconventional approach targets bacterial nutrition and metabolism, offering a potential solution to the growing issue of antibiotic resistance.
Gallium's interaction with bone tissue has been explored for its potential in treating bone-related diseases. It has been shown to increase bone calcium and improve the crystallite perfection of hydroxyapatite, suggesting a role in blocking accelerated bone resorption7. Although clinical trials for osteoporosis prevention or treatment have not yet been conducted, gallium's antiresorptive and anti-inflammatory properties indicate its potential as an antiosteoporotic agent9.
Studies have also investigated gallium's effects on hormone release from pathologic human parathyroid cells. Gallium nitrate was found to inhibit parathyroid hormone (PTH) release, supporting its clinical usefulness through dual actions on bone and the parathyroid6.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7